5-Chloro-N-(phenoxyacetyl)anthranilic acid
Overview
Description
5-Chloro-N-(phenoxyacetyl)anthranilic acid is an organic compound with the molecular formula C15H12ClNO4. It is a derivative of anthranilic acid, characterized by the presence of a chloro group at the 5-position and a phenoxyacetyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(phenoxyacetyl)anthranilic acid typically involves the acylation of 5-chloroanthranilic acid with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters more precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(phenoxyacetyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(phenoxyacetyl)anthranilic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(phenoxyacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(2-chloroacetyl)anthranilic acid
- Anthranilamides with quinoline and β-carboline scaffolds
- 2-Aminobenzoic acid derivatives
Uniqueness
5-Chloro-N-(phenoxyacetyl)anthranilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyacetyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
5-Chloro-N-(phenoxyacetyl)anthranilic acid is a derivative of anthranilic acid, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in anticancer, antimicrobial, and antioxidant domains. The following sections detail the biological activity of this compound through various studies and findings.
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased cell death.
Case Study: HepG2 Cell Line
- IC50 Value : 3.57 µM
- Comparison : More cytotoxic than Adriamycin (IC50 = 4.50 µM)
- Therapeutic Index : 17, indicating potential selectivity and safety for further development .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various pathogens. Studies indicate that it possesses both antibacterial and antifungal activities.
Antibacterial Efficacy
- Tested Strains : E. coli and S. aureus
- Inhibition Rates :
- E. coli: 91.3% inhibition
- S. aureus: 90.5% inhibition
- Minimum Inhibitory Concentration (MIC) : Comparable to standard antibiotics like ampicillin and clotrimazole .
3. Antioxidant Activity
This compound has shown promising results in antioxidant assays, which are crucial for mitigating oxidative stress-related damage.
Assay Results
- DPPH Assay : Exhibited radical scavenging activity comparable to vitamin C (95%).
- ABTS Assay : Similar antioxidant capacity as other established antioxidants .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital to optimizing the efficacy of this compound. The presence of the chloro group at the 5-position and the phenoxyacetyl moiety are critical for its biological activities.
Position | Substituent | Effect on Activity |
---|---|---|
5 | Chloro | Enhances anticancer activity |
N | Phenoxyacetyl | Improves antimicrobial properties |
Properties
IUPAC Name |
5-chloro-2-[(2-phenoxyacetyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-10-6-7-13(12(8-10)15(19)20)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKXAODVLSFQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991068 | |
Record name | 5-Chloro-2-[(1-hydroxy-2-phenoxyethylidene)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70796-18-8 | |
Record name | Anthranilic acid, 5-chloro-N-(phenoxyacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-[(1-hydroxy-2-phenoxyethylidene)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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